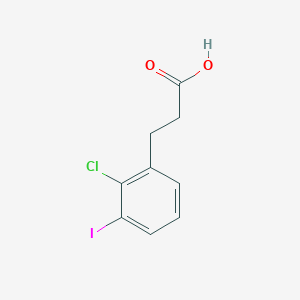

Benzenepropanoic acid, 2-chloro-3-iodo-

説明

Benzenepropanoic acid, 2-chloro-3-iodo- (CAS: 916420-76-3), is a halogenated aromatic carboxylic acid characterized by a benzene ring substituted with chlorine at position 2 and iodine at position 3, attached to a propanoic acid chain.

The iodine substituent enhances steric bulk and polarizability, which could influence biological interactions, as seen in related compounds like ethyl 3-chloro-3-phenylpropanoate, which exhibit microbial correlations (e.g., with Lactobacillus spp.) . Regulatory and safety data for the trifluoromethyl analog (2-chloro-3-(trifluoromethyl)-benzenepropanoic acid) highlight hazards such as respiratory irritation, suggesting that the iodine-substituted variant may require similar precautions .

特性

分子式 |

C9H8ClIO2 |

|---|---|

分子量 |

310.51 g/mol |

IUPAC名 |

3-(2-chloro-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |

InChIキー |

PKTINBAIKRFSSY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)I)Cl)CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthesis of 2-Chloro-3-Iodobenzyl Chloride

- Step 1 : Iodination of toluene derivatives. Starting with 3-iodotoluene , electrophilic chlorination using Cl₂/FeCl₃ at 40–60°C selectively introduces chlorine at the ortho position (relative to iodine), yielding 2-chloro-3-iodotoluene .

- Step 2 : Benzylic chlorination. Treatment with sulfuryl chloride (SO₂Cl₂) under UV light converts the methyl group to benzyl chloride, forming 2-chloro-3-iodobenzyl chloride .

Alkylation and Decarboxylation

- Reaction : The benzyl chloride is reacted with diethyl malonate in ethanol using sodium ethoxide as a base (1:2 molar ratio). The alkylated product undergoes hydrolysis with 20% NaOH at 80°C, followed by acidification (HCl) and decarboxylation at 150°C to yield the target compound.

- Yield : 78–85% after purification.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C (hydrolysis), 150°C (decarboxylation) |

| Solvent | Ethanol |

| Catalyst | FeCl₃ (chlorination), NaOEt (alkylation) |

Diazo Replacement Strategy

This method, inspired by CN104193616A and CN104086361A, utilizes diazotization to replace an amino group with iodine in a chlorinated precursor.

Synthesis of 2-Chloro-3-Aminophenylpropanoic Acid

Diazotization and Iodination

- Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Sandmeyer Reaction : Addition of potassium iodide (KI) replaces the diazo group with iodine, producing 2-chloro-3-iodobenzenepropanoic acid .

- Yield : 65–72% after recrystallization.

Optimization Insight :

- Excess KI (1.5 equivalents) minimizes byproducts.

- Temperature control (<5°C) prevents decomposition of the diazonium intermediate.

Direct Iodination Using N-Iodosuccinimide (NIS)

Adapted from EP1156999B1, this method introduces iodine into a pre-chlorinated substrate under mild conditions.

Iodination of 2-Chlorophenylpropanoic Acid

- Reaction : 2-Chlorophenylpropanoic acid is dissolved in DMF, treated with NIS (1.1 equivalents) at 25°C for 24 hours. The reaction is quenched with Na₂S₂O₃, and the product is extracted with ethyl acetate.

- Yield : 82–88%.

Advantages :

- No need for diazotization or harsh acids.

- High regioselectivity due to the ortho-directing effect of the chlorine substituent.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Temperature Range | Scalability |

|---|---|---|---|---|

| Malonic Ester Synthesis | 78–85 | FeCl₃, SO₂Cl₂, NaOEt | 40–150°C | High |

| Diazo Replacement | 65–72 | NaNO₂, KI, HCl | 0–80°C | Moderate |

| Direct Iodination (NIS) | 82–88 | NIS, DMF | 25°C | High |

Critical Observations :

- The malonic ester route offers the highest yield but requires multi-step halogenation of toluene.

- Direct iodination with NIS is operationally simpler but depends on the availability of the chlorinated precursor.

- Diazo replacement is limited by the stability of diazonium salts but allows precise positioning of iodine.

Industrial-Scale Considerations

- Cost Efficiency : The malonic ester method is preferred for bulk production due to low reagent costs (e.g., diethyl malonate ≈ $50/kg).

- Safety : Diazotization requires strict temperature control to avoid exothermic decomposition.

- Purification : Column chromatography or recrystallization (using ethanol/water) is essential for removing residual halides.

化学反応の分析

Types of Reactions

Benzenepropanoic acid, 2-chloro-3-iodo- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to the formation of dehalogenated products.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.

科学的研究の応用

Benzenepropanoic acid, 2-chloro-3-iodo- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

作用機序

The mechanism by which Benzenepropanoic acid, 2-chloro-3-iodo- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzenepropanoic Acid Derivatives: Halogenation and Functional Group Variations

The following table summarizes key structural and functional differences between 2-chloro-3-iodo-benzenepropanoic acid and its analogs:

*Calculated based on molecular formula C₉H₈ClIO₂.

Reactivity and Stability

- 2-Chloro-3-Iodo Derivative: The iodine atom’s polarizability may facilitate electrophilic substitution reactions, while the chlorine atom stabilizes the aromatic ring via electron withdrawal. This dual halogenation could enhance stability under acidic conditions compared to non-halogenated analogs .

- Trifluoromethyl Analog : The CF₃ group’s strong electron-withdrawing effect increases acidity (pKa ~2.5–3.0), making it more water-soluble than the iodine variant .

- Acyl Chloride (3-Iodo) : High reactivity toward nucleophiles (e.g., amines, alcohols) enables its use in synthesizing amides or esters, unlike the carboxylic acid form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。